Cas no 2680861-92-9 (tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate)

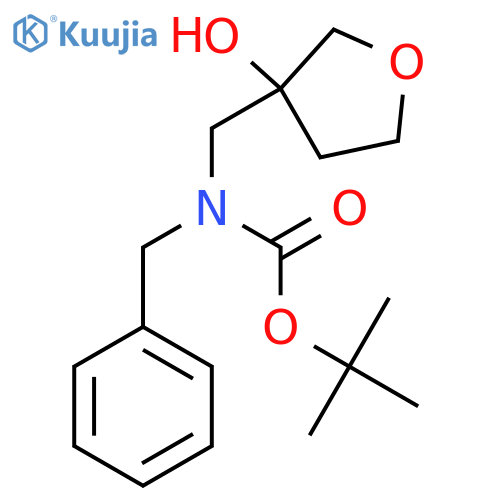

2680861-92-9 structure

商品名:tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate

tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate

- EN300-27718577

- 2680861-92-9

- tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate

-

- インチ: 1S/C17H25NO4/c1-16(2,3)22-15(19)18(11-14-7-5-4-6-8-14)12-17(20)9-10-21-13-17/h4-8,20H,9-13H2,1-3H3

- InChIKey: UWHOFNRVHOTLNL-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)(CN(C(=O)OC(C)(C)C)CC1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 307.17835828g/mol

- どういたいしつりょう: 307.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 59Ų

tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27718577-0.1g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 95.0% | 0.1g |

$817.0 | 2025-03-20 | |

| Enamine | EN300-27718577-10.0g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 95.0% | 10.0g |

$3992.0 | 2025-03-20 | |

| Enamine | EN300-27718577-2.5g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 95.0% | 2.5g |

$1819.0 | 2025-03-20 | |

| Enamine | EN300-27718577-1g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 1g |

$928.0 | 2023-09-10 | ||

| Enamine | EN300-27718577-5.0g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 95.0% | 5.0g |

$2692.0 | 2025-03-20 | |

| Enamine | EN300-27718577-0.05g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 95.0% | 0.05g |

$780.0 | 2025-03-20 | |

| Enamine | EN300-27718577-0.5g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 95.0% | 0.5g |

$891.0 | 2025-03-20 | |

| Enamine | EN300-27718577-0.25g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 95.0% | 0.25g |

$855.0 | 2025-03-20 | |

| Enamine | EN300-27718577-1.0g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 95.0% | 1.0g |

$928.0 | 2025-03-20 | |

| Enamine | EN300-27718577-10g |

tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |

2680861-92-9 | 10g |

$3992.0 | 2023-09-10 |

tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

2680861-92-9 (tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate) 関連製品

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量